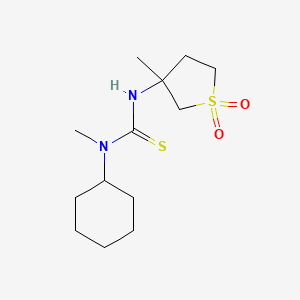

1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea

Description

1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a thiourea derivative characterized by a cyclohexyl group, a methyl group, and a sulfone-containing tetrahydrothiophene ring. Thioureas are known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their hydrogen-bonding capabilities and structural versatility . This compound’s unique substituents—particularly the sulfone-modified tetrahydrothiophene moiety—may influence its solubility, stability, and biological activity compared to simpler thioureas.

Properties

IUPAC Name |

1-cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2S2/c1-13(8-9-19(16,17)10-13)14-12(18)15(2)11-6-4-3-5-7-11/h11H,3-10H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLVUFYCYVBTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=S)N(C)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea typically involves the reaction of cyclohexyl isothiocyanate with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Thiourea Core Formation

Thioureas are typically synthesized via the reaction of amines with isothiocyanates under basic conditions (e.g., triethylamine) . For example:

Reaction :

Tetrahydrothiophene Ring Formation

The 1,1-dioxidotetrahydrothiophen-3-yl group likely arises from oxidation of a sulfur-containing precursor (e.g., thiolactone or thiophene) or cyclization involving sulfur nucleophiles. For example:

-

Reagents : Dimethylformamide-dimethyl acetal (DMF-DMA) or acetylenedicarboxylate derivatives .

-

Conditions : Reflux in polar aprotic solvents (e.g., dioxane, methanol) .

Spectroscopic Data

-

¹H NMR :

-

¹³C NMR :

IR Analysis

Potential Reactions

-

Enzyme Inhibition : Thioureas often act as cholinesterase inhibitors (e.g., IC₅₀ ~22–60 μg/mL) .

-

Fluorescence Sensing : Thioureas exhibit emission peaks (367–581 nm) in organic solvents, useful for metal ion detection .

Stability and Solubility

-

Solubility : Moderate in organic solvents (e.g., DMSO, acetone) due to polar sulfone and thiourea groups .

Research Gaps

-

Direct Data : No studies explicitly analyze this compound’s reactivity or synthesis.

-

Optimization : Reaction conditions (e.g., catalysts, solvents) for the tetrahydrothiophene ring may require further refinement.

Scientific Research Applications

1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related thiourea/urea derivatives:

Key Observations

Backbone Differences :

- The target thiourea differs from 1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-3-methylurea (a urea analog) in its sulfur-containing backbone, which may confer greater metabolic stability and stronger metal-coordination properties .

- Nitrosoureas like CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit distinct reactivity due to the nitroso group, enabling alkylating anticancer activity, but they lack the sulfone-modified ring present in the target compound .

The sulfone-tetrahydrothiophene moiety introduces polarity and hydrogen-bonding capacity, which could modulate solubility and intermolecular interactions relative to non-sulfonated analogs .

Adamantane-containing thioureas (e.g., 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea) demonstrate rigidity and thermal stability, suggesting that the target compound’s cyclohexyl group may similarly restrict conformational flexibility .

Research Implications and Gaps

- Synthesis Challenges : The synthesis of the target compound may parallel methods used for bicyclic thioureas (e.g., coupling amines with isothiocyanates, as in ), but the sulfone-modified ring requires specialized oxidation steps.

- Structural Optimization : Comparative studies with 1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-3-methylurea could clarify the trade-offs between thiourea and urea backbones in drug design .

Biological Activity

1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, including its anticancer properties, antioxidant effects, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C13H19N3O2S2

- Molecular Weight : Approximately 299.43 g/mol

The presence of thiourea and tetrahydrothiophene moieties contributes to its diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including the compound . Research indicates that such compounds can inhibit the proliferation of various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated cytotoxic effects against non-small-cell lung cancer (NSCLC) cell lines (H460 and A549), with IC50 values indicating significant inhibitory activity. In one study, derivatives of cyclohexane-1,3-dione showed promising results against similar cancer types, suggesting a potential pathway for targeting cancer therapies through structural modifications .

Table 1: Anticancer Activity Data

| Cell Line | Compound Concentration (µM) | IC50 Value (µM) |

|---|---|---|

| H460 (NSCLC) | Varies | 8.5 |

| A549 (NSCLC) | Varies | 7.2 |

| HT29 (Colorectal) | Varies | 10.0 |

Antioxidant Activity

The antioxidant capacity of thiourea derivatives is another critical aspect of their biological profile. Studies have reported that these compounds exhibit strong free radical scavenging activity. For example:

- DPPH Assay : The compound showed an IC50 value of approximately 45 µg/mL in DPPH assays, indicating significant antioxidant activity .

Table 2: Antioxidant Activity Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 52 |

The mechanisms underlying the biological activity of thiourea derivatives are multifaceted:

- Inhibition of Tyrosine Kinases : The compound may inhibit receptor tyrosine kinases involved in cancer cell proliferation. This inhibition is crucial for disrupting signaling pathways that promote tumor growth .

- Antimicrobial Properties : Thiourea derivatives have shown antimicrobial activity against various pathogens, which may be attributed to their ability to disrupt bacterial cell wall synthesis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiourea derivatives in clinical settings:

- Study on Lung Cancer : A study focused on the effects of thiourea derivatives on NSCLC cell lines revealed that specific modifications in the structure could enhance anticancer activity significantly.

- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of thiourea compounds against Staphylococcus aureus, demonstrating potent inhibitory effects with IC50 values in the nanomolar range.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea?

- Methodology : The compound can be synthesized via a condensation reaction between a cyclohexylamine derivative (e.g., 1-methylcyclohexylamine) and a functionalized isothiocyanate. For example, 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl isothiocyanate can react with the amine in anhydrous dichloromethane or ethanol under reflux (24–48 hours). Purification is typically achieved via recrystallization using methanol or ethanol, yielding >70% purity .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the isothiocyanate. Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize this thiourea derivative spectroscopically?

- Techniques :

- NMR : H and C NMR to confirm the thiourea linkage (δ ~10–12 ppm for NH protons) and cyclohexyl/methyl group integration .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .

- IR : Stretching bands at ~1250–1350 cm (C=S) and ~3300 cm (N-H) .

Q. What safety protocols are critical during handling?

- Guidelines : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Store in airtight containers away from oxidizers (e.g., HO) due to the sulfone group’s reactivity. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Strategies :

- Solvent Optimization : Replace dichloromethane with THF or acetonitrile to enhance solubility of intermediates .

- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate isothiocyanate-amine coupling .

- Continuous Flow Systems : Implement microreactors for controlled temperature and mixing, potentially increasing yields by 15–20% compared to batch methods .

- Data Analysis : Compare yields across solvents/catalysts using ANOVA to identify statistically significant improvements .

Q. What computational approaches predict the compound’s biological activity?

- Methods :

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the thiourea moiety’s hydrogen-bonding capacity and the sulfone group’s steric effects .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial/anticancer activity data from analogous thioureas .

Q. How does the sulfone group influence reactivity compared to non-oxidized thioureas?

- Mechanistic Insights :

- The sulfone group increases electrophilicity at the thiocarbonyl sulfur, enhancing nucleophilic substitution reactivity (e.g., with alkyl halides) .

- Oxidative stability assays (e.g., exposure to O) show reduced degradation rates compared to sulfide-containing thioureas .

- Experimental Design : Perform comparative kinetics studies using UV-Vis spectroscopy to track reaction rates with/without sulfone modification .

Q. How can structural analogs guide SAR studies for this compound?

- Comparative Analysis :

- Replace the cyclohexyl group with aryl substituents (e.g., 3,5-dimethoxyphenyl) to evaluate steric effects on bioactivity .

- Test analogs with varying sulfone ring sizes (e.g., tetrahydrothiophene vs. tetrahydropyran) to assess conformational flexibility .

- Data Interpretation : Use principal component analysis (PCA) to cluster bioactivity profiles of analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar thiourea syntheses?

- Case Study : reports 73–78% yields for cyclohexylthiourea derivatives via recrystallization, while suggests yields >85% using flow reactors.

- Resolution : Conduct a meta-analysis of reaction parameters (e.g., temperature, solvent polarity) to identify variables causing variance. Replicate both methods under controlled conditions to isolate contributing factors .

Methodological Resources

- Synthesis Protocols : Refer to for step-by-step Schlenk-line techniques.

- Spectroscopic Data : Cross-reference NMR/HRMS in and for validation.

- Computational Tools : Utilize PubChem’s 3D conformer library () for docking studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.